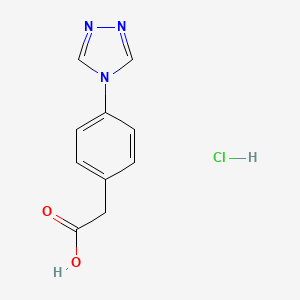
2-nitro-N-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . It is a solid at room temperature and is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-N-pyridin-2-ylbenzamide can be synthesized through the Michael addition amidation reaction of 2-aminopyridine and nitroolefins. This reaction is catalyzed by a bimetallic metal-organic framework composed of iron (III) and nickel (II) cations bridged by 1,4-benzenedicarboxylic anions . The reaction typically occurs in dichloromethane at 80°C over 24 hours, yielding the desired product with an isolated yield of 82% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of metal-organic frameworks as catalysts suggests potential scalability for industrial applications. The reusability of the Fe2Ni-BDC catalyst, with a yield of 77% after six cycles, indicates its feasibility for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Reduction: The major product is 2-amino-N-pyridin-2-ylbenzamide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
2-Nitro-N-pyridin-2-ylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(2-pyridinyl)benzamide
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- 4-Nitro-N-(3-pyridinyl)benzamide
- 4-Nitro-N-(4-nitrobenzoyl)-N-(3-nitro-2-pyridinyl)benzamide
Uniqueness
2-Nitro-N-pyridin-2-ylbenzamide is unique due to its specific combination of a nitro group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions, along with its applications in various research fields, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-nitro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-11-7-3-4-8-13-11)9-5-1-2-6-10(9)15(17)18/h1-8H,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCGFJLUUDMUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)

![3-[(5,6-Dimethylpyrimidin-4-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2808990.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile](/img/structure/B2808991.png)



![3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2808995.png)


![4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2809000.png)
![Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2809001.png)
![N-benzyl-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B2809004.png)

